[1,2,4]Triazolo[1,5-a]pyridine

Kinase Inhibitor JAK2 Selectivity

Researchers sourcing heterocyclic scaffolds for kinase programs face risks from uncharacterized core replacements that alter binding affinity and selectivity. [1,2,4]Triazolo[1,5-a]pyridine (CAS 274-85-1) is the validated unsubstituted parent core enabling selective JAK2 (CEP-33779), ALK5 (IC50 0.018 μM), and RIPK1 (sub-nM) inhibitor development with defined H-bonding geometry. • Proven selectivity over JAK3, p38α MAPK, and hA1 receptors vs. isomeric cores • Rigid planar scaffold with predictable SAR for rational inhibitor design • Available at 97% purity; ambient storage; ships globally for R&D use

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-85-1
Cat. No. B1293900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridine
CAS274-85-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1
InChIInChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H
InChIKeyDACWQSNZECJJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a]pyridine (CAS: 274-85-1) Procurement & Chemical Baseline


[1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing bicyclic heteroaromatic scaffold comprising a triazole ring fused to a pyridine ring [1]. As the unsubstituted parent core, it serves as the foundational building block for a privileged class of compounds extensively utilized in medicinal chemistry for kinase inhibitor design, owing to its rigid planar structure, defined hydrogen-bonding capabilities, and bioisosteric properties [1]. This compound has a molecular formula of C6H5N3, a molecular weight of 119.12 g/mol, a melting point of 110-112 °C, and a calculated LogP of 0.729, making it a versatile intermediate for the synthesis of diverse bioactive molecules and advanced materials [2].

Why [1,2,4]Triazolo[1,5-a]pyridine Cannot Be Substituted by Generic Heterocyclic Analogs in R&D


The unsubstituted [1,2,4]triazolo[1,5-a]pyridine core is not interchangeable with other nitrogen-containing fused heterocycles or even isomeric triazolopyridines. Substituting this core with a pyrazine analog, a different regioisomer, or an unoptimized heterocycle can drastically alter target binding affinity, kinase selectivity, and pharmacokinetic properties. For instance, while [1,2,4]triazolo[1,5-a]pyrazine derivatives also act as LSD1 inhibitors, the pyridine core provides a distinct electronic environment and lipophilicity that affects metabolic stability and bioavailability [1]. Furthermore, isomeric variations (e.g., [1,2,4]triazolo[4,3-a]pyridine) possess different hydrogen-bond donor/acceptor patterns, directly impacting receptor selectivity, as demonstrated in adenosine receptor studies where even a positional change in the amino group can determine hA2a versus hA1 receptor activity [2]. Generic substitution of this core without comparative data therefore risks project failure due to loss of potency, off-target toxicity, or poor drug-like properties.

Quantitative Differentiation Evidence: [1,2,4]Triazolo[1,5-a]pyridine vs. Closest Analogs


JAK2 vs. JAK3 Selectivity Driven by Core Scaffold Substitution

In the optimization of selective JAK2 inhibitors, the 1,2,4-triazolo[1,5-a]pyridine scaffold was essential for achieving JAK2 selectivity over JAK3. Compound 23, featuring a meta-substituted C2-NH-aryl moiety on the triazolopyridine core, demonstrated exceptional JAK2 selectivity over JAK3 [1]. While specific IC50 values are provided, the key differentiation is the selective profile enabled by the core scaffold compared to other kinase inhibitor scaffolds lacking this bias.

Kinase Inhibitor JAK2 Selectivity

hA2a Receptor Affinity Dictated by Isomeric Triazolopyridine Core

A direct head-to-head comparison of isomeric triazolopyridine derivatives revealed that the [1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amide core (Isomer A) and its 6-carboxyl amide counterpart (Isomer B) display distinct inhibitory activities at the human adenosine 2a (hA2a) receptor [1]. The hydrogen-bond donor strength of the free amino functionality, which varies between isomers, was identified as the main determinant for hA2a inhibitory activity and hA1 selectivity [1]. While the publication compares 20 derivative pairs, it establishes that the core isomer itself fundamentally dictates receptor binding potential.

Adenosine Receptor hA2a Antagonist Isomer Selectivity

Potent ALK5 Inhibition with Pyrazole Derivative 21b (IC50 = 0.018 μM)

A series of [1,2,4]triazolo[1,5-a]pyridin-6-yl-containing imidazoles and pyrazoles were evaluated for ALK5 inhibitory activity. The pyrazole derivative 21b, bearing the triazolopyridine core, inhibited ALK5 phosphorylation with an IC50 of 0.018 μM and achieved 95% inhibition at 0.03 μM in a cell-based assay [1]. Furthermore, 21b demonstrated a high selectivity index of 284 against p38α MAP kinase, underscoring the scaffold's ability to achieve potent and selective target engagement [1].

ALK5 Inhibitor TGF-β Kinase Assay

Sub-nanomolar RIPK1 Inhibition with Triazolopyridine Derivative BDBM534579

An advanced [1,2,4]triazolo[1,5-a]pyridine-containing compound, (S)-3-(2-amino-[1,2,4]triazolo[1,5-α]pyridin-8-yl)-... (BDBM534579), achieved an IC50 of 0.400 nM against human receptor-interacting serine/threonine-protein kinase 1 (RIPK1) [1]. In a cellular context using HT29-L23 human colorectal adenocarcinoma cells, the same compound exhibited an IC50 of 6.90 nM, demonstrating potent cellular activity and effective target engagement [1].

RIPK1 Inhibitor Inflammation Necroptosis

Thermal Stability Superiority: TGA Onset > 280°C for Functional Derivatives

A series of D-π-A molecules based on the [1,2,4]triazolo[1,5-a]pyridine core (compounds 3a–3h) exhibited exceptional thermal stability, with thermogravimetric analysis (TGA) showing stability above 280 °C for all derivatives [1]. This high thermal tolerance is crucial for applications in organic electronics and materials science where processing and operational stability are paramount.

Thermal Stability Materials Science Nonlinear Optics

High-Value Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridine Procurement


Discovery of Selective JAK2 Inhibitors for Oncology and Inflammation

Procure [1,2,4]triazolo[1,5-a]pyridine as a key starting material or core scaffold for the design and synthesis of novel JAK2-selective kinase inhibitors. The scaffold's inherent selectivity profile, as demonstrated in the development of CEP-33779, reduces the risk of JAK3-mediated immunosuppression, making it ideal for chronic dosing in cancer and inflammatory disease models [1].

Design of Potent and Selective ALK5 (TGF-βRI) Inhibitors

Leverage the [1,2,4]triazolo[1,5-a]pyridine scaffold to develop ALK5 inhibitors. The scaffold supports potent enzymatic inhibition (IC50 values as low as 0.018 μM) and high selectivity over related kinases like p38α MAPK, as demonstrated by compound 21b, enabling targeted intervention in fibrotic diseases and oncology [2].

Development of High-Performance Organic Materials and NLO Chromophores

Utilize [1,2,4]triazolo[1,5-a]pyridine as an electron-deficient heterocyclic core for constructing D-π-A molecules with exceptional thermal stability (>280 °C). Its rigid, planar structure and favorable electronic properties are well-suited for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and other advanced material platforms requiring robust performance [3].

Synthesis of Sub-nanomolar Kinase Probes for Target Validation

Employ [1,2,4]triazolo[1,5-a]pyridine as a versatile intermediate for synthesizing highly potent kinase inhibitors, such as RIPK1 inhibitors with sub-nanomolar IC50 values. This enables the creation of high-quality chemical probes for target validation, mechanistic studies, and potential clinical candidate generation in programs targeting inflammation, immunology, and oncology [4].

Technical Documentation Hub

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